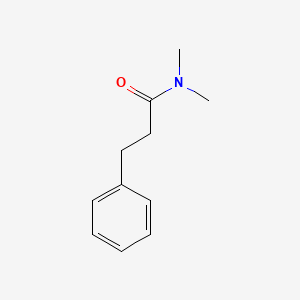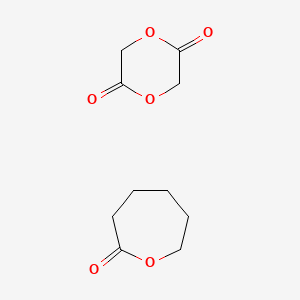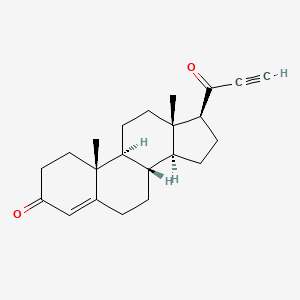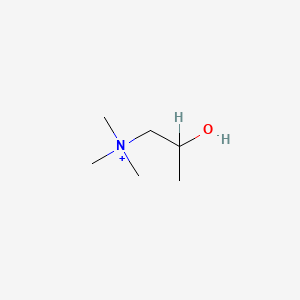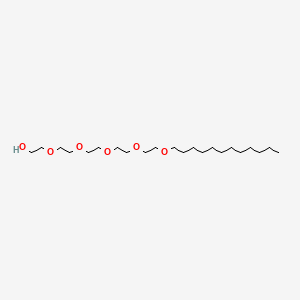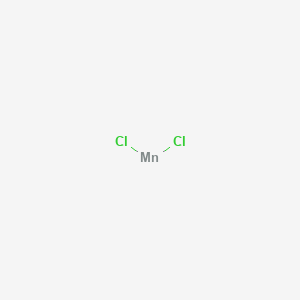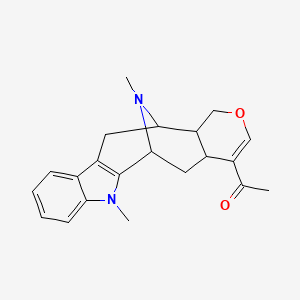
Alstonerin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alstonerin is a natural product found in Alstonia macrophylla, Alstonia muelleriana, and other organisms with data available.
Aplicaciones Científicas De Investigación
Neuroprotective Effects in Neurodegenerative Diseases
Alstonerin, a compound derived from the Alstonia scholaris plant, shows promise in neurodegenerative disease research. Studies have demonstrated its potential as a chemopreventive agent in skin carcinogenesis models, suggesting its broader utility in neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS) (Jahan, Chaudhary, & Goyal, 2009).
Therapeutic Potential in ALS
Research on ALS, a lethal neurodegenerative disease affecting motor neurons, may benefit from Alstonerin's properties. ALS research includes a wide range of approaches, from genetic analyses to the development of new therapies, and the exploration of compounds like Alstonerin could contribute to these efforts (Sreedharan & Brown, 2013; Mazzini et al., 2018).
Role in Antioxidative and Anti-Inflammatory Pathways
Alstonerin's antioxidative and anti-inflammatory properties are essential for combating diseases like ALS, where oxidative stress and neuroinflammation are significant factors. These properties align well with the current focus on reducing oxidative damage and inflammation in ALS research (Weishaupt et al., 2006; Petri et al., 2006).
Applications in Chemoprevention
The chemopreventive role of Alstonerin in skin tumorigenesis models suggests potential applications in preventing the onset or progression of neurodegenerative diseases. This aligns with emerging research strategies focusing on early intervention and prevention (Jahan, Chaudhary, & Goyal, 2009).
Propiedades
Nombre del producto |
Alstonerin |
|---|---|
Fórmula molecular |
C21H24N2O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1-(3,20-dimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8,16-pentaen-17-yl)ethanone |
InChI |
InChI=1S/C21H24N2O2/c1-12(24)16-10-25-11-17-14(16)8-20-21-15(9-19(17)22(20)2)13-6-4-5-7-18(13)23(21)3/h4-7,10,14,17,19-20H,8-9,11H2,1-3H3 |
Clave InChI |
PMIRJPWEIZTLEG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=COCC2C1CC3C4=C(CC2N3C)C5=CC=CC=C5N4C |
Sinónimos |
alstonerine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



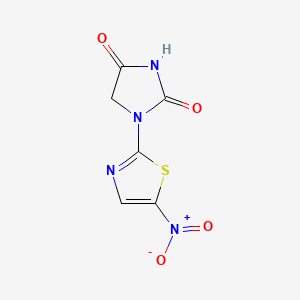
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate](/img/structure/B1204734.png)
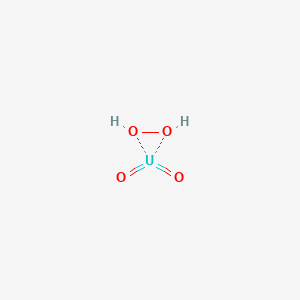
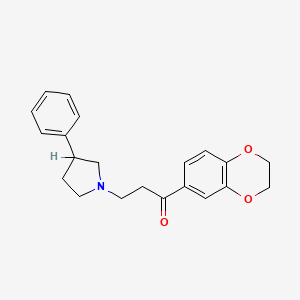
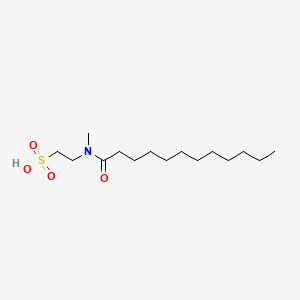
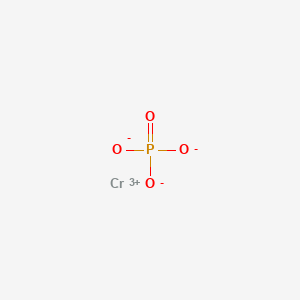
![N-[4-(1-adamantyliminomethyl)phenyl]-N-methylnitrous amide](/img/structure/B1204743.png)
